molecular formula C16H16N2O3S B3003346 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide CAS No. 922106-97-6

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide

Cat. No.: B3003346
CAS No.: 922106-97-6
M. Wt: 316.38
InChI Key: IMPLVQYGBNVMNI-UHFFFAOYSA-N
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Description

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide is a chemical compound that has garnered interest in scientific research due to its potential biological activities and applications in various fields. This compound features a complex structure that includes a benzofuran ring, a thiazole ring, and a butyramide group, making it a unique molecule with diverse properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate methoxy-substituted phenol under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is often synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled through a condensation reaction, typically using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Butyramide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the butyramide moiety can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid.

    Reduction: Formation of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butanol.

    Substitution: Formation of 2-bromo-4-(5-methoxybenzofuran-2-yl)thiazole.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide can be compared with other similar compounds, such as:

    N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide: Similar structure but with an isobutyramide group instead of a butyramide group.

    N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide: Contains a benzo[d]thiazole ring instead of a butyramide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-4-15(19)18-16-17-12(9-22-16)14-8-10-7-11(20-2)5-6-13(10)21-14/h5-9H,3-4H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPLVQYGBNVMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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